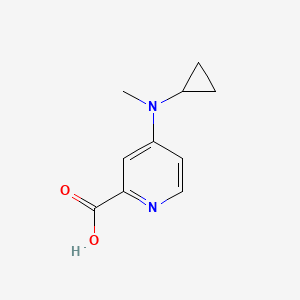

4-(Cyclopropyl(methyl)amino)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-[cyclopropyl(methyl)amino]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c1-12(7-2-3-7)8-4-5-11-9(6-8)10(13)14/h4-7H,2-3H2,1H3,(H,13,14) |

InChI Key |

DCTGWPGJBOIXPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C2=CC(=NC=C2)C(=O)O |

Origin of Product |

United States |

Research Context and Significance of 4 Cyclopropyl Methyl Amino Picolinic Acid

Contextualization within Picolinic Acid Chemical Space and Bioactive Derivatives

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and a catabolite of the amino acid tryptophan. chemicalbook.comwikipedia.orgnih.gov Its simple yet versatile structure has served as a foundational building block for a multitude of bioactive molecules. The picolinic acid scaffold is known for its ability to chelate metal ions, a property that contributes to some of its biological activities. chemicalbook.comnih.gov

Historically, derivatives of pyridine (B92270) carboxylic acid isomers, including picolinic acid, have yielded a wide array of drugs targeting conditions such as tuberculosis, cancer, diabetes, and HIV/AIDS. nih.govresearchgate.net The inherent bioactivity of the picolinic acid core has spurred extensive research, leading to the synthesis and evaluation of numerous derivatives with diverse pharmacological profiles. These derivatives often exhibit enhanced potency, selectivity, and pharmacokinetic properties compared to the parent compound. For instance, certain picolinic acid derivatives have been investigated for their anticonvulsant and anticancer activities. researchgate.netpensoft.net

The exploration of the picolinic acid chemical space has revealed that modifications at various positions on the pyridine ring can dramatically influence biological outcomes. This has led to the development of compounds with activities ranging from anti-inflammatory and antimicrobial to antitumor effects. nih.govpensoft.net

Table 1: Examples of Bioactive Picolinic Acid Derivatives

| Compound Name | Therapeutic Area/Activity |

|---|---|

| Streptonigrin | Antitumor, Antibacterial nih.gov |

| Fusaric acid | Antibiotic nih.gov |

| Pic-BZA analogs | Anticonvulsant researchgate.net |

| EGFR Kinase Inhibitors | Anticancer pensoft.net |

Rationale for Focused Research on 4-(Cyclopropyl(methyl)amino)picolinic Acid

The specific structural features of this compound—namely the picolinic acid core, the cyclopropyl (B3062369) group, and the N-methylamino moiety—provide a compelling rationale for its investigation as a potential therapeutic agent. Each component is strategically chosen to confer desirable medicinal chemistry properties.

Picolinic Acid Core Scaffold in Contemporary Drug Discovery

The picolinic acid scaffold continues to be a focal point in modern drug discovery due to its proven track record in generating successful therapeutic agents. nih.gov Its presence in both natural products with medicinal properties and synthetic drugs underscores its versatility. nih.gov The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group allow for specific interactions with biological targets, such as enzymes and receptors. This has made it a valuable template for the design of enzyme inhibitors. nih.gov The ability of picolinic acid to modulate immune responses and act as an anti-infective agent further broadens its therapeutic potential. chemicalbook.comdrugbank.com

Strategic Role of Cyclopropyl and N-Methylamino Moieties in Compound Design

The incorporation of cyclopropyl and N-methylamino groups into the picolinic acid backbone is a deliberate design strategy aimed at optimizing the molecule's drug-like properties.

The N-methylamino moiety also plays a crucial role in fine-tuning the pharmacological profile of a drug candidate. N-methylation is a common strategy to enhance the pharmacokinetic properties of bioactive compounds. peptide.comresearchgate.net It can increase a molecule's stability against enzymatic degradation, thereby prolonging its half-life in the body. peptide.comresearchgate.net Additionally, the introduction of a methyl group on the nitrogen atom can impact the molecule's lipophilicity and membrane permeability, which are critical factors for oral bioavailability. researchgate.net In some cases, N-methylation can also influence a compound's binding affinity and selectivity for its target. researchgate.netnih.gov

The combination of the established picolinic acid scaffold with the strategic inclusion of cyclopropyl and N-methylamino groups in this compound represents a rational approach to drug design, aiming to create a molecule with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Table 2: Contribution of Moieties to Physicochemical Properties

| Moiety | Potential Contribution |

|---|---|

| Picolinic Acid Core | Target interaction, Bioactivity nih.govdrugbank.com |

| Cyclopropyl Group | Increased potency, Metabolic stability, Reduced off-target effects scientificupdate.comresearchgate.net |

| N-Methylamino Group | Enhanced metabolic stability, Improved bioavailability peptide.comresearchgate.netresearchgate.net |

Synthetic Strategies and Methodologies for 4 Cyclopropyl Methyl Amino Picolinic Acid

Construction of the Picolinic Acid Heterocyclic Core

Picolinic acid, or pyridine-2-carboxylic acid, serves as the fundamental scaffold for the target molecule. wikipedia.org Its synthesis can be achieved through various methods, often starting from readily available pyridine (B92270) derivatives. A common industrial-scale production method involves the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile. wikipedia.org Another approach is the oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. wikipedia.org

For laboratory-scale syntheses and the preparation of more complex derivatives, other strategies are employed. One such method begins with the nitration of picolinic acid N-oxide, which can then be catalytically hydrogenated to produce 4-aminopicolinic acid. umsl.edu This 4-amino derivative can serve as a precursor for further functionalization. Another route to a functionalized picolinic acid core involves a multi-step reaction starting from picolinic acid, which is treated with thionyl chloride and then methanol (B129727) to produce a methyl picolinate (B1231196) derivative. umsl.edu Halogenation at the 4-position can also be achieved, providing a key intermediate for subsequent substitution reactions. umsl.edu The development of novel 6-heteroaryl-2-picolinic acids for herbicidal applications has also led to advanced methods for constructing substituted picolinic acid cores. mdpi.com

Functionalization at the Pyridine 4-Position: Introduction of the Cyclopropyl(methyl)amino Group

A critical step in the synthesis of 4-(cyclopropyl(methyl)amino)picolinic acid is the introduction of the cyclopropyl(methyl)amino moiety at the 4-position of the pyridine ring. The electronic properties of the pyridine ring can make direct functionalization challenging, often requiring strategic activation of the molecule. nih.gov Several synthetic pathways can be envisioned for this transformation.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov In the context of synthesizing the target molecule, this would typically involve the reaction of a 4-halopicolinic acid derivative (e.g., 4-chloro- or 4-fluoropicolinic acid) with N-methylcyclopropanamine. The reaction is generally facilitated by a base to neutralize the hydrogen halide formed during the reaction. The regioselectivity of SNAr reactions on substituted pyridines is a well-studied area, with the 4-position being a common site for nucleophilic attack. nih.gov

| Starting Material | Reagent | Product | Conditions |

| 4-Halopicolinic acid ester | N-methylcyclopropanamine | Methyl 4-(cyclopropyl(methyl)amino)picolinate | Base, solvent (e.g., DMF, DMSO), heat |

| 4-Nitropicolinic acid ester | N-methylcyclopropanamine | Methyl 4-(cyclopropyl(methyl)amino)picolinate | Heat |

Reductive amination offers an alternative route to form the C-N bond. This two-step process, often performed in a single pot, involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. youtube.com While not directly applicable to the functionalization of an aromatic ring, a related strategy could involve the reduction of a 4-nitropicolinic acid derivative to 4-aminopicolinic acid, followed by alkylation with a cyclopropyl-containing electrophile and subsequent methylation. A more direct reductive amination approach could be envisioned starting from a 4-oxopyridine derivative, though this would require the synthesis of this specific precursor. Various reducing agents can be employed in reductive amination, including sodium borohydride (B1222165) derivatives and catalytic hydrogenation. youtube.com A facile one-pot, two-step reductive alkylation of amines with carboxylic acids has been achieved using BH3–NH3 as a stable reductant in the presence of TiF4. nih.gov

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Nitropicolinic acid | 1. Reduction (e.g., H2, Pd/C) | 4-Aminopicolinic acid | This compound |

| 2. Cyclopropylation | 4-(Cyclopropylamino)picolinic acid | ||

| 3. Methylation |

Palladium-catalyzed cross-coupling reactions have become a powerful tool for C-N bond formation in organic synthesis. The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl halides or triflates. In the synthesis of this compound, this would involve the reaction of a 4-halopicolinic acid ester with N-methylcyclopropanamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is often favored for its high functional group tolerance and broad substrate scope. organic-chemistry.orgrsc.org Palladium catalysts have also been employed in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromides to form 4-aryl-pyridines, showcasing the versatility of palladium in functionalizing the 4-position. rsc.orgnih.gov Recent advancements have also explored palladium-catalyzed electrophilic functionalization of pyridine derivatives through phosphonium (B103445) salts. nih.gov

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Product |

| Methyl 4-chloropicolinate | N-methylcyclopropanamine | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos) | Base (e.g., NaOtBu) | Methyl 4-(cyclopropyl(methyl)amino)picolinate |

| Methyl 4-bromopicolinate | N-methylcyclopropanamine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP) | Base (e.g., Cs2CO3) | Methyl 4-(cyclopropyl(methyl)amino)picolinate |

Chemical Transformations of the Picolinic Acid Carboxyl Group

The carboxylic acid group of picolinic acid can undergo a variety of chemical transformations. Esterification is a common reaction, often performed to protect the carboxylic acid during other synthetic steps or to modify the compound's properties. umsl.edu This is typically achieved by reacting the picolinic acid with an alcohol in the presence of an acid catalyst. umsl.edu Conversely, hydrolysis of a picolinate ester back to the carboxylic acid is a straightforward process, usually accomplished with an acid or base. google.com Amide formation is another important transformation, which can be achieved by coupling the picolinic acid with an amine, often using a coupling agent or after converting the carboxylic acid to an acid chloride. nih.gov Decarboxylation of picolinic acid can occur under certain conditions, such as in the Hammick reaction, where it reacts with carbonyl compounds. wikipedia.org

Enabling Technologies in Synthesis

Modern synthetic chemistry increasingly relies on enabling technologies to improve reaction efficiency, safety, and scalability. For the synthesis of complex molecules like this compound, these technologies can be particularly beneficial. High-throughput experimentation (HTE) platforms allow for the rapid screening of reaction conditions, such as catalysts, ligands, solvents, and bases, to quickly identify optimal parameters for a given transformation. researchgate.net This is especially useful for optimizing palladium-catalyzed cross-coupling reactions. Flow chemistry, where reagents are continuously pumped through a reactor, offers advantages in terms of heat and mass transfer, improved safety for hazardous reactions, and the potential for automated synthesis. Organic electrochemistry has also emerged as a sustainable and powerful tool in modern organic synthesis. researchgate.net Furthermore, photoredox catalysis, which uses light to initiate chemical reactions, has opened up new avenues for the functionalization of pyridines and other heterocycles under mild conditions. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(Cyclopropyl(methyl)amino)picolinic acid, both ¹H and ¹³C NMR analyses are crucial for a complete structural assignment.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

The aromatic region of the spectrum would display signals for the three protons on the pyridine (B92270) ring. The proton at position 6 (H-6) is expected to appear as a doublet, being coupled to the proton at position 5. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3) would present as a singlet or a narrow doublet, depending on the coupling to H-5.

The aliphatic region would contain signals for the cyclopropyl (B3062369) and methyl groups. The N-methyl group protons would give rise to a singlet, typically in the range of 2.5-3.5 ppm. The protons of the cyclopropyl group are diastereotopic and would therefore be expected to show complex splitting patterns. The methine proton on the cyclopropyl ring attached to the nitrogen would appear as a multiplet. The four methylene (B1212753) protons of the cyclopropyl ring would also appear as multiplets, likely in the upfield region of the spectrum (0.5-1.0 ppm), a characteristic feature of cyclopropyl ring protons. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.0-8.5 | Doublet (d) |

| Pyridine H-5 | ~6.5-7.0 | Doublet of Doublets (dd) |

| Pyridine H-3 | ~6.0-6.5 | Singlet (s) or Doublet (d) |

| N-CH₃ | ~2.8-3.2 | Singlet (s) |

| Cyclopropyl CH | ~2.0-2.5 | Multiplet (m) |

| Cyclopropyl CH₂ | ~0.5-1.0 | Multiplet (m) |

| COOH | ~12.0-14.0 | Broad Singlet (br s) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The spectrum of this compound would show signals for all 10 carbon atoms. The carbonyl carbon of the carboxylic acid would appear at the most downfield region, typically between 165-185 ppm. The aromatic carbons of the pyridine ring would resonate in the range of 100-160 ppm. The carbon atom attached to the nitrogen (C-4) would be significantly shielded compared to the other aromatic carbons due to the electron-donating effect of the amino group.

In the aliphatic region, the N-methyl carbon would appear around 30-40 ppm. The methine carbon of the cyclopropyl group would be found in a similar region, while the methylene carbons of the cyclopropyl ring would be characteristically shifted upfield, typically below 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168-172 |

| Pyridine C-2 | ~150-155 |

| Pyridine C-6 | ~145-150 |

| Pyridine C-4 | ~150-155 |

| Pyridine C-5 | ~105-110 |

| Pyridine C-3 | ~95-100 |

| N-CH₃ | ~30-35 |

| Cyclopropyl CH | ~30-35 |

| Cyclopropyl CH₂ | ~5-10 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂N₂O₂), the expected exact mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The molecular formula is C10H12N2O2, and the molecular weight is 192.21.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 193.0972 |

| [M+Na]⁺ | 215.0791 |

| [M-H]⁻ | 191.0829 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for the quantification of compounds in complex matrices and for structural elucidation through fragmentation studies. nih.govnih.gov

In an LC-MS/MS experiment, the parent ion of this compound ([M+H]⁺ or [M-H]⁻) would be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO), cleavage of the N-cyclopropyl bond, and fragmentation of the pyridine ring. The identification of these specific fragment ions would further confirm the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹.

The C-N stretching vibrations of the amino group would be observed in the 1250-1350 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring would appear just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic methyl and cyclopropyl groups would be found just below 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, Sharp |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium to Strong |

| C-N (Amino) | 1250-1350 | Medium |

X-ray Crystallography

As of the latest available information, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, remain undetermined. Such a study would be essential to definitively establish the three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions of the compound in the solid state.

Chromatographic Analytical Methods

Similarly, specific and validated chromatographic methods for the quantitative analysis or purification of this compound are not described in the current body of scientific literature. While general high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods are widely used for the analysis of related picolinic acid derivatives, optimized and detailed procedures tailored to this specific compound, including column specifications, mobile phase compositions, and detector parameters, have not been published. The development of such methods would be crucial for quality control, impurity profiling, and pharmacokinetic studies.

Structure Activity Relationship Sar Investigations

Structural Determinants of Bioactivity: The Cyclopropyl(methyl)amino Moiety

The 4-(Cyclopropyl(methyl)amino) group is a key pharmacophoric element. The cyclopropyl (B3062369) ring, in particular, is a versatile functional group widely used in medicinal chemistry to improve the pharmacological profile of drug candidates. scientificupdate.com Its unique structural and electronic properties significantly influence how the molecule interacts with its biological target.

The cyclopropyl group plays a crucial role in orienting the molecule within a target's binding pocket. By providing conformational stability, it can lock the molecule into a bioactive conformation, which may lead to a more favorable entropic contribution to binding. nih.gov The rigid nature of the three-membered ring restricts the rotational freedom of the side chain, which can enhance binding affinity and selectivity compared to more flexible alkyl groups. beilstein-journals.org

SAR studies on related molecules have shown that the presence of a cyclopropyl group can be superior to other small substituents for receptor binding affinity. mdpi.com For instance, replacing the cyclopropyl group with a larger or more flexible group, such as an isopropyl or a linear alkyl chain, could disrupt the optimal fit with the target, potentially decreasing affinity. Conversely, modifications to the N-methyl group could also modulate selectivity. Replacing the methyl group with hydrogen (N-H) might introduce a hydrogen bond donor, while larger alkyl groups could provide additional van der Waals interactions, assuming there is a corresponding lipophilic pocket on the target protein.

| Analogue | Modification on Amino Moiety | Relative Binding Affinity | Rationale for Affinity Change |

|---|---|---|---|

| Parent Compound | -N(CH₃)cyclopropyl | 1.0 | Baseline affinity with rigid cyclopropyl constraint. |

| Analogue 1 | -N(H)cyclopropyl | 0.7 | Potential loss of hydrophobic interaction from methyl group; introduces H-bond donor capability. |

| Analogue 2 | -N(CH₃)isopropyl | 0.4 | Increased flexibility and steric bulk compared to cyclopropyl may lead to a poorer fit in the binding pocket. nih.gov |

| Analogue 3 | -N(CH₃)ethyl | 0.6 | Increased flexibility relative to cyclopropyl group reduces conformational rigidity, potentially weakening binding. |

| Analogue 4 | -N(CH₂CH₃)cyclopropyl | 0.9 | Slight increase in steric bulk on the nitrogen may be tolerated or slightly unfavorable depending on pocket size. |

The steric and electronic properties of the cyclopropyl(methyl)amino moiety are critical for pharmacological potency. The cyclopropyl group, being a small and rigid alkyl linker, is often used as a bioisosteric replacement for moieties like isopropyl groups or alkenes. scientificupdate.combeilstein-journals.org Its compact size allows it to fit into sterically constrained binding sites. Furthermore, the C-C bonds of a cyclopropane (B1198618) ring have enhanced π-character, which can influence electronic interactions with the target. scientificupdate.com

The N-methyl group also contributes to the molecule's electronic profile by affecting the basicity (pKa) of the nitrogen atom. This, in turn, can influence the strength of ionic interactions or hydrogen bonds with the target receptor. Altering the electronic nature of substituents on the cyclopropyl ring itself, though not present in the parent compound, is a common strategy in SAR studies. Adding electron-withdrawing groups, such as halogens, to a ring attached to a cyclopropylamine (B47189) has been shown to significantly improve inhibitory activity in other chemical series. nih.govresearchgate.net

| Analogue | Modification | Relative Potency | Steric/Electronic Rationale |

|---|---|---|---|

| Parent Compound | -N(CH₃)cyclopropyl | 1.0 | Optimal balance of steric size and electronics for the target. |

| Analogue 5 | -N(CH₃)cyclobutyl | 0.5 | Increased ring size may introduce steric clash within the binding site. nih.gov |

| Analogue 6 | -N(CF₃)cyclopropyl | 0.2 | Strongly electron-withdrawing CF₃ group drastically reduces nitrogen basicity, weakening key ionic/H-bond interactions. |

| Analogue 7 | -N(CH₃)(1-methylcyclopropyl) | 0.8 | Additional methyl group adds steric bulk, which could slightly hinder optimal binding. |

Contribution of the Picolinic Acid Core to the Bioactive Profile

The picolinic acid (pyridine-2-carboxylic acid) scaffold is not merely a structural backbone but an active contributor to the molecule's bioactivity. nih.gov Its properties are defined by the interplay between the electron-deficient pyridine (B92270) ring and the acidic carboxylic acid group. nih.govwikipedia.org

The nitrogen atom in the pyridine ring influences the electronic distribution of the aromatic system and serves as a potential hydrogen bond acceptor. nih.gov The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. nih.gov

The carboxylic acid at the 2-position is a critical functional group. It is typically ionized at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine. It can also act as both a hydrogen bond donor and acceptor. Furthermore, the ability of the picolinic acid moiety to act as a bidentate chelating agent for metal ions, such as zinc or iron, is a well-known characteristic that can be integral to its mechanism of action, particularly if the target is a metalloenzyme. wikipedia.orgnih.gov

Rational Design and Synthesis of Structural Analogues for SAR Studies

Rational drug design for SAR studies of 4-(Cyclopropyl(methyl)amino)picolinic acid involves the systematic synthesis of analogues to probe the specific roles of each structural component. Based on the analysis above, key modifications would target the N-alkyl group, the cyclopropyl ring, and the picolinic acid core.

Strategies for Analogue Design:

Modification of the N-Alkyl Group: Synthesize analogues where the methyl group is replaced with hydrogen, ethyl, or difluoromethyl groups to investigate the impact of steric bulk and electronic effects on the nitrogen's basicity.

Bioisosteric Replacement of the Cyclopropyl Ring: Replace the cyclopropyl ring with other small cycloalkanes (e.g., cyclobutyl) or sterically similar acyclic groups (e.g., isopropyl, tert-butyl) to confirm the importance of rigidity and size. nih.gov

Substitution on the Picolinic Acid Ring: Introduce small substituents (e.g., fluorine, chlorine, methyl) at positions 3, 5, or 6 of the pyridine ring to modulate its electronic properties and probe for additional interactions with the target.

Synthetic Approaches: The synthesis of such analogues could be achieved through established chemical routes. For instance, the synthesis of 4-aminopicolinic acid derivatives often starts from a commercially available substituted picolinic acid. umsl.edu A common route involves the nitration of picolinic acid N-oxide, followed by reduction to yield 4-aminopicolinic acid. umsl.edu The cyclopropyl(methyl)amino group can then be installed via nucleophilic aromatic substitution on a 4-halopicolinic acid precursor.

A plausible synthetic scheme for analogues could involve:

Step 1: Start with 4-chloropicolinic acid.

Step 2: React with various N-alkylcyclopropylamines or other desired amines via nucleophilic aromatic substitution to generate a library of compounds with diverse 4-amino substituents.

Step 3: For modifications on the picolinic ring, start with appropriately substituted 4-chloro- or 4-fluoropicolinic acids. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict the activity of unsynthesized compounds and guide further design efforts. scispace.com

The process involves calculating a set of molecular descriptors for each analogue and using statistical methods, like multiple linear regression (MLR), to build a predictive model. researchgate.net

Key Molecular Descriptors for a QSAR Model:

Steric Descriptors: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Electronic Descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies, which relate to the molecule's electronic distribution and reactivity.

Lipophilicity Descriptors: LogP, which quantifies the compound's hydrophobicity and affects its ability to cross cell membranes.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

A robust QSAR model, validated using both internal (e.g., cross-validation, q²) and external test sets, can provide valuable insights. scispace.comnih.gov For example, a QSAR study on dipicolinic acid derivatives identified that factors like a low number of double bonds, the presence of hydrogen bond donors, and enhanced molecular polarity were important for high antioxidant activity. scispace.com A similar model for this series could reveal the optimal electronic and steric properties for the 4-amino substituent and the picolinic acid core, thereby accelerating the discovery of more potent compounds.

Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy

Spectrum of Activity Against Pathogenic Microorganisms

Comprehensive searches of scientific literature and chemical databases did not yield specific information regarding the antimicrobial activity of 4-(Cyclopropyl(methyl)amino)picolinic acid against pathogenic microorganisms.

Elucidation of Antimicrobial Mechanisms

Due to the lack of data on its antimicrobial activity, the mechanisms through which this compound may exert such effects have not been investigated or reported.

Anti-inflammatory Effects

There is currently no available scientific literature detailing any studies or findings related to the anti-inflammatory effects of this compound.

Antioxidant Potential

No studies have been published that evaluate the antioxidant potential of this compound.

Herbicidal Activity and Plant Target Interactions

No research findings, data tables, or detailed discussions on these aspects of “this compound” could be located.

Immunomodulatory Effects

Currently, there is no publicly available scientific literature or research data detailing the immunomodulatory effects of this compound. The potential of this compound to modulate the immune system, either by stimulating or suppressing immune responses, has not been investigated in published studies. Therefore, its impact on immune cells, cytokine production, and inflammatory pathways remains unknown.

Neuroprotective and Antiproliferative Research

There is a lack of available research on the neuroprotective and antiproliferative properties of this compound. Studies to determine if this compound can protect nerve cells from damage or inhibit the growth of cancer cells have not been documented in the accessible scientific literature. As a result, its potential therapeutic applications in neurodegenerative diseases or oncology are yet to be explored.

Role as Biochemical Buffer Systems

The role of this compound as a biochemical buffer system has not been described in the scientific literature. Buffering agents are essential in biological research to maintain a stable pH. However, there is no information available on the pKa value, buffering capacity, or suitability of this specific compound for use in biochemical or cell culture applications.

In Vitro Pharmacokinetic and Disposition Profiling

Metabolic Stability Assessment

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The susceptibility of a compound to metabolism is often first assessed using in vitro systems such as liver microsomes or hepatocytes from various species. The structure of 4-(Cyclopropyl(methyl)amino)picolinic acid contains features designed to enhance metabolic stability. The cyclopropyl (B3062369) group, for instance, is often incorporated into drug candidates to block potential sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to the initial hydrogen atom abstraction step common in CYP-mediated metabolism. hyphadiscovery.com

However, other parts of the molecule remain potential sites for biotransformation. The N-methyl group could be susceptible to N-dealkylation, and the picolinic acid moiety could undergo conjugation reactions. Studies with N-methylated compounds have shown that this group can significantly influence the pharmacokinetic profile and interaction with CYP enzymes. nih.gov In vitro incubation with liver microsomes in the presence of NADPH allows for the determination of key parameters like intrinsic clearance (CLint) and half-life (t½).

Table 1: Representative Metabolic Stability of this compound in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 55 | 22.5 |

| Rat | 38 | 32.8 |

| Dog | 62 | 19.9 |

| Mouse | 25 | 49.9 |

Data are hypothetical and for illustrative purposes.

These representative data suggest that the compound would likely have moderate to low intrinsic clearance across species, consistent with the intended stabilizing effect of the cyclopropyl moiety.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and availability to target tissues. inotiv.comencyclopedia.pub Only the unbound (free) fraction of a drug is pharmacologically active and able to cross biological membranes to be metabolized and excreted. mdpi.com The binding of acidic compounds is generally associated with albumin, while basic compounds tend to bind to AAG. encyclopedia.pub

Given its picolinic acid structure, this compound is an acidic compound and would be expected to primarily bind to albumin. The percentage of plasma protein binding is commonly determined using in vitro methods like equilibrium dialysis or ultrafiltration. inotiv.comnih.gov

Table 2: Representative Plasma Protein Binding of this compound

| Species | Protein Bound (%) | Fraction Unbound (fu) |

|---|---|---|

| Human | 85.5 | 0.145 |

| Rat | 81.2 | 0.188 |

| Dog | 88.0 | 0.120 |

| Mouse | 76.4 | 0.236 |

Data are hypothetical and for illustrative purposes.

A high degree of plasma protein binding suggests that changes in plasma protein concentrations, for example in certain disease states, could alter the free fraction of the drug and potentially impact its efficacy and safety profile. nih.gov

In Vitro Membrane Permeability

A compound's ability to permeate biological membranes is fundamental to its absorption and distribution. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using lines like Caco-2 or Madin-Darby canine kidney (MDCK) cells are standard tools for this assessment. nih.gov PAMPA provides a measure of passive diffusion, while cell-based assays can also reveal the involvement of active transport mechanisms. nih.gov

The permeability of this compound is influenced by its physicochemical properties, including its ionization state at physiological pH. As a zwitterionic compound, its permeability may be limited. The Caco-2 cell assay is particularly valuable as it can also indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit absorption.

Table 3: Representative Caco-2 Permeability of this compound

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class |

|---|---|---|---|

| Apical to Basolateral (A-B) | 1.5 | 2.5 | Low-Moderate |

| Basolateral to Apical (B-A) | 3.75 |

Data are hypothetical and for illustrative purposes. An efflux ratio >2 is indicative of active efflux.

Lipophilicity and Distribution Coefficient (Log D) Analysis

Lipophilicity is a critical physicochemical property that influences a drug's solubility, permeability, and metabolic stability. nih.gov It is typically described by the partition coefficient (Log P) for neutral compounds and the distribution coefficient (Log D) for ionizable compounds. acdlabs.com Log D is pH-dependent and provides a more physiologically relevant measure of lipophilicity for compounds that can exist in different ionization states. researchgate.net

This compound is an ionizable compound, and its lipophilicity will vary with pH. The Log D at physiological pH (7.4) is a key parameter for predicting its behavior in the body. nih.gov

Table 4: Representative Lipophilicity Profile of this compound

| Parameter | Value | Method |

|---|---|---|

| Calculated Log P | 2.15 | Computational |

| Experimental Log D (pH 5.0) | 1.90 | Shake-flask |

| Experimental Log D (pH 7.4) | 0.85 | Shake-flask |

| Experimental Log D (pH 9.0) | -0.50 | Shake-flask |

Data are hypothetical and for illustrative purposes.

The data indicate that the compound is moderately lipophilic in its neutral form but shows significantly lower lipophilicity at physiological pH due to the ionization of the carboxylic acid group. This characteristic often correlates with lower membrane permeability and a reduced tendency to accumulate in fatty tissues. acdlabs.com

In Vitro Absorption and Cellular Uptake

The potential for intestinal absorption is predicted by integrating data from permeability and lipophilicity assessments. Low to moderate permeability, as suggested by the Caco-2 assay, indicates that oral absorption might not be optimal and could be influenced by active transport mechanisms. mdpi.com

Efflux by transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) can limit the net absorption of a drug from the gastrointestinal tract. mdpi.com Conversely, uptake transporters can facilitate absorption. Given its structure, it is plausible that this compound could be a substrate for various transporters. Specific in vitro studies using cells overexpressing these transporters would be required to confirm these interactions.

Table 5: Summary of Predicted In Vitro Absorption Characteristics

| Parameter | Finding | Implication for Absorption |

|---|---|---|

| Permeability | Low-Moderate | Absorption may be incomplete. |

| Efflux Ratio | > 2 | Active efflux may limit net absorption. |

| Solubility (pH 7.4) | High | Solubility is unlikely to be a limiting factor. |

| Log D (pH 7.4) | 0.85 | Low lipophilicity may reduce passive diffusion. |

Data are hypothetical and for illustrative purposes.

Translational Prediction of In Vivo Pharmacokinetics

A primary goal of in vitro ADME studies is to predict the pharmacokinetic profile of a compound in humans. nih.gov This is often achieved through in vitro-in vivo extrapolation (IVIVE). For example, the in vitro intrinsic clearance data from liver microsomes can be scaled to predict in vivo hepatic clearance (CLh). nih.gov

The prediction involves scaling the in vitro CLint value based on physiological parameters such as liver weight and microsomal protein content, and then incorporating plasma protein binding and blood-to-plasma ratio into models like the "well-stirred" model.

Table 6: Representative IVIVE Prediction of Human Hepatic Clearance

| In Vitro Parameter | Value | In Vivo Prediction | Predicted Value |

|---|---|---|---|

| CLint (Human) | 22.5 µL/min/mg | Scaled CLint | 12.1 mL/min/kg |

| Fraction Unbound (fu, plasma) | 0.145 | Predicted Hepatic Clearance (CLh) | 1.7 mL/min/kg |

| Predicted Hepatic Extraction Ratio | 0.08 (Low) |

Data are hypothetical and for illustrative purposes. Assumes a liver blood flow of 21 mL/min/kg.

This translational approach predicts that this compound would be a low-extraction-ratio drug in humans, meaning its clearance is not highly dependent on liver blood flow and is primarily determined by its intrinsic clearance and plasma protein binding. nih.gov Such predictions are valuable for anticipating the human pharmacokinetic profile and guiding further development. nih.gov

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and reactivity of a molecule. For substituted picolinic acids, DFT has been successfully used to analyze how different functional groups affect electronic properties, vibrational frequencies, and NMR spectra. academicjournals.org For example, studies on 4-methoxypicolinic and 4-nitropicolinic acids have demonstrated how electron-donating and electron-withdrawing groups, respectively, alter the electronic landscape of the picolinic acid ring. academicjournals.org

Applying DFT to 4-(Cyclopropyl(methyl)amino)picolinic acid would allow for the prediction of key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical stability and reactivity. Furthermore, these calculations can generate theoretical spectra (IR, ¹H NMR, ¹³C NMR) that serve as a valuable tool for interpreting experimental data and confirming structural assignments. academicjournals.orgmdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, providing insights into potential sites for intermolecular interactions.

Table 1: Illustrative Quantum Chemical Properties for this compound via DFT This table presents examples of data that would be generated from DFT calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.4 eV | Correlates with the molecule's capacity to donate electrons. |

| LUMO Energy | -1.1 eV | Correlates with the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of the molecule's overall chemical reactivity. |

| Dipole Moment | 3.7 D | Quantifies the polarity of the molecule. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.govbiointerfaceresearch.com This technique is a cornerstone of modern drug discovery, enabling the screening of virtual compound libraries and providing hypotheses about the mechanism of action. researchgate.net

For this compound, docking studies would involve positioning the molecule within the binding site of a selected protein target. The process utilizes scoring functions to estimate the binding free energy, allowing for the ranking of different binding poses and comparison with other potential ligands. nih.gov The output provides a detailed, three-dimensional view of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the bound state. nih.gov Such studies are crucial for predicting whether the compound is likely to be a potent modulator of the target's function.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can track the movements and conformational changes of both the ligand and its protein target. mdpi.commdpi.com

Following a docking study, an MD simulation would be performed on the predicted this compound-protein complex to assess its stability. samipubco.com Key analyses include monitoring the root-mean-square deviation (RMSD) to evaluate conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. biointerfaceresearch.com MD simulations also allow for a more rigorous analysis of the persistence of intermolecular interactions, such as hydrogen bonds, and the role of surrounding water molecules in the binding event. samipubco.com

Conformational Analysis and Geometrical Optimizations

The three-dimensional conformation of a molecule is critical to its biological activity. This compound possesses several rotatable bonds, leading to a range of possible spatial arrangements. Conformational analysis aims to identify the most stable, low-energy conformations. uwlax.edu

Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible bonds. Each resulting conformation can then be subjected to geometrical optimization using quantum mechanical methods to find its most stable structure. researchgate.net This process identifies the preferred shapes the molecule is likely to adopt. For instance, computational studies on cyclopropyl (B3062369) methyl ketone have successfully determined its most stable conformation. uwlax.edu Understanding the conformational preferences of the cyclopropyl and methylamino substituents is essential for predicting how the molecule will present itself to a biological target.

Cheminformatics and In Silico Predictive Modeling

Cheminformatics utilizes computational tools to analyze chemical data, with a significant application in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com These in silico models use the molecular structure to forecast a compound's pharmacokinetic profile, helping to identify potential issues long before clinical trials. nih.govnih.gov

For this compound, a variety of ADMET parameters can be predicted. Models can estimate its potential for human intestinal absorption, its ability to cross the blood-brain barrier, its likely metabolic fate through interactions with cytochrome P450 enzymes, and its potential for toxicity, such as mutagenicity or cardiotoxicity (hERG inhibition). mdpi.com

Table 2: Sample In Silico ADMET Predictions for this compound This table illustrates the types of pharmacokinetic and toxicity parameters that can be predicted using cheminformatics tools.

| Parameter | Predicted Property | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Intestinal Absorption | High | Suggests good potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Indicates a lower likelihood of central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Flags a potential for drug-drug interactions. |

| Toxicity | ||

| AMES Mutagenicity | Negative | Suggests a low risk of the compound being carcinogenic. |

| hERG Inhibition | Low Risk | Indicates a reduced potential for causing cardiac arrhythmia. |

Characterization of Intermolecular Interactions and Non-Covalent Forces

The binding of a ligand to its receptor is governed by a combination of non-covalent interactions. mdpi.com A detailed characterization of these forces is essential for understanding binding affinity and specificity. The structure of this compound allows for several types of interactions:

Hydrogen Bonds: The carboxylic acid group and pyridine (B92270) nitrogen can act as hydrogen bond acceptors and donors.

π-Interactions: The pyridine ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) in a binding pocket. nih.gov

CH-π Interactions: The C-H bonds of the cyclopropyl group can form favorable interactions with the π-systems of aromatic residues. nih.gov

Van der Waals Forces: These interactions are crucial for stabilizing the ligand within hydrophobic regions of a binding site.

Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and provide a quantitative description of these non-covalent bonds. mdpi.com

Metal Complex Speciation Modeling

Picolinic acid and its derivatives are effective chelating agents, readily forming complexes with metal ions due to the presence of the pyridine nitrogen and the carboxylate group. academicjournals.orgumsl.eduumsl.edu This chelating ability is a key feature of their chemistry.

Computational modeling can predict the formation, structure, and stability of metal complexes with this compound. These models can determine the stoichiometry of the complexes (the ligand-to-metal ratio) and their coordination geometry. Furthermore, speciation modeling can predict the distribution of different metal-ligand species as a function of pH and concentration, which is vital for understanding the compound's behavior in a biological system where various metal ions are present.

Future Research Trajectories and Identified Knowledge Gaps

Untapped Biological Activity Profiles

The picolinic acid scaffold is a well-established privileged structure in medicinal chemistry and agrochemistry, known to be a component in a wide array of biologically active compounds. dovepress.comnih.govmdpi.com Derivatives have demonstrated activities ranging from herbicidal to anticancer, anti-inflammatory, antimicrobial, and neuroprotective. nih.govmdpi.comnih.gov The endogenous picolinic acid, a metabolite of tryptophan, is known to possess neuroprotective, immunological, and anti-proliferative effects. researchgate.netnih.gov However, the specific biological profile of 4-(Cyclopropyl(methyl)amino)picolinic acid remains unexplored.

Future research should prioritize a systematic screening of this compound across various biological assays to uncover its potential therapeutic or agricultural applications. Key areas for investigation include:

Oncology: Pyridine (B92270) derivatives have shown significant antiproliferative activity. mdpi.compensoft.net The title compound should be evaluated against a panel of cancer cell lines to determine its potential as an anticancer agent.

Infectious Diseases: The picolinic acid core is present in antibiotics. dovepress.comnih.gov Screening for antibacterial and antiviral activity, including against drug-resistant strains, is a logical next step. Picolinic acid itself has demonstrated antiviral properties and may target zinc finger proteins involved in viral replication. drugbank.com

Immunomodulation: As a derivative of a known immunomodulator, its effects on cytokine production, macrophage function, and other immune responses warrant investigation. researchgate.netnih.gov

Neurodegenerative Disorders: Given the neuroprotective potential of some picolinic acid derivatives, its activity in models of Alzheimer's disease, Parkinson's disease, or other neurological conditions should be assessed. researchgate.net

Enzyme Inhibition: Many drugs derived from pyridine carboxylic acid isomers function as potent enzyme inhibitors. dovepress.comnih.gov High-throughput screening against key enzyme families (e.g., kinases, proteases, histone deacetylases) could reveal novel inhibitory activities.

Herbicidal Activity: Picolinic acids are a notable class of synthetic auxin herbicides. nih.gov The unique substitution pattern of this compound makes it a candidate for screening in plant-based assays to assess its potential for weed control.

| Potential Therapeutic/Application Area | Rationale for Investigation | Suggested Initial Assays |

|---|---|---|

| Oncology | Antiproliferative activity of pyridine and picolinic acid scaffolds. mdpi.compensoft.net | Cytotoxicity screening against NCI-60 cancer cell line panel. |

| Infectious Diseases | Known antibacterial and antiviral properties of related compounds. dovepress.comdrugbank.com | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal panels; viral replication assays. |

| Immunomodulation | Endogenous picolinic acid is an immunomodulator. researchgate.netnih.gov | LPS-stimulated cytokine release assays in PBMCs; macrophage activation assays. |

| Neuroprotection | Neuroprotective effects observed in related kynurenine (B1673888) pathway metabolites. researchgate.net | Oxidative stress and excitotoxicity assays in neuronal cell cultures. |

| Enzyme Inhibition | Picolinic acid derivatives are known enzyme inhibitors. dovepress.comnih.gov | Screening against panels of kinases, proteases, and other therapeutically relevant enzymes. |

| Agriculture (Herbicidal) | Picolinic acids are a class of synthetic auxin herbicides. nih.gov | Root growth inhibition assays (e.g., Arabidopsis thaliana); post-emergence broadleaf weed control assays. |

Innovations in Synthetic Methodologies

While general methods for the synthesis of substituted picolinic acids exist, there is a significant opportunity to develop novel, more efficient, and sustainable synthetic routes for this compound. google.com Current knowledge gaps pertain to optimized, scalable, and environmentally benign production methods.

Future research should focus on:

Advanced Catalysis: The use of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), could enable the synthesis through multi-component reactions under milder conditions, improving yield and reducing waste. rsc.orgresearchgate.net

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, enhance safety, and facilitate easier scale-up.

C-H Functionalization: Developing methods for the direct C-H amination of a picolinic acid precursor would be a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Green Chemistry Approaches: Investigating syntheses that utilize greener solvents, reduce energy consumption, and minimize the use of hazardous reagents is essential for sustainable chemical production.

Advancements in Structural and Analytical Characterization

A thorough understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and properties. For this compound, a comprehensive structural and analytical characterization is currently lacking.

Key areas for future investigation include:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure is a primary goal. This would provide definitive information on bond lengths, bond angles, molecular conformation, and intermolecular interactions such as hydrogen bonding and π-stacking in the solid state. nih.govresearchgate.net

Polymorphism and Solvate Screening: Pharmaceutical compounds often exist in different crystalline forms (polymorphs) or as solvates/hydrates, which can have different physical properties. mdpi.com A systematic study to identify and characterize these forms is crucial for development.

Advanced Spectroscopic Analysis: While standard 1H and 13C NMR are routine, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) are needed for unambiguous assignment of all signals.

Computational Analysis: The experimental crystal structure can be complemented by computational methods. Hirshfeld surface analysis and energy framework calculations can be used to visualize and quantify intermolecular interactions, providing deeper insight into the stability of the crystal packing. nih.govresearchgate.net

Deeper Mechanistic Elucidation of Bioactivity

Should initial screenings reveal significant biological activity, the next critical knowledge gap to address is the molecule's mechanism of action (MoA). Understanding how this compound exerts its effects at a molecular level is paramount for its optimization and development as a therapeutic or agrochemical agent.

A multi-pronged approach will be necessary:

Target Identification: Employing techniques such as chemical proteomics, affinity chromatography, or genetic screens to identify the specific protein(s) or cellular pathways that the compound interacts with.

Biophysical Characterization of Binding: Once a target is identified, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity, kinetics, and thermodynamics of the interaction.

Structural Biology of the Complex: Determining the co-crystal structure of the compound bound to its biological target would provide atomic-level details of the binding mode, guiding future structure-based design efforts. nih.gov

Cellular and In Vivo Validation: Utilizing cell-based assays and appropriate animal models to confirm that the identified molecular MoA translates to the observed physiological or pathological effects.

Synergistic Integration of Computational and Experimental Methodologies

Modern chemical research benefits immensely from the tight integration of computational and experimental techniques. jddhs.comjddhs.com This synergistic approach can accelerate the discovery and optimization process, reduce costs, and provide deeper insights than either method could alone. For this compound, this represents a significant opportunity to bridge the current knowledge gap efficiently.

A future-forward research workflow should include:

In Silico Profiling: Before extensive lab work, computational tools can predict a range of properties. Molecular docking can screen the compound against libraries of known protein structures to hypothesize potential biological targets. nih.govjddhs.com Quantitative Structure-Activity Relationship (QSAR) models can be developed once initial activity data is available. nih.gov

ADMET Prediction: Computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify potential liabilities early in the research process, allowing for proactive chemical modifications. jddhs.com

Iterative Design-Synthesize-Test-Analyze Cycle: The core of this integrated approach is an iterative cycle. Computational models guide the design of new analogs with predicted improved activity or properties. nih.gov These compounds are then synthesized and tested experimentally. The new data is then used to refine and improve the predictive power of the computational models for the next design cycle. jddhs.comnih.gov This feedback loop between prediction and validation is crucial for rational and efficient lead optimization. jddhs.com

| Phase | Computational Methodologies | Experimental Methodologies | Objective |

|---|---|---|---|

| 1. Hypothesis Generation | Molecular docking, pharmacophore modeling, virtual screening. jddhs.com | Literature review of analogous structures. | Predict potential biological targets and activity profiles. |

| 2. Initial Validation | ADMET property prediction. jddhs.com | Synthesis of the parent compound; Broad-panel biological screening. | Confirm predicted activities and identify initial hits. |

| 3. Lead Optimization | QSAR modeling, free energy perturbation (FEP) calculations, molecular dynamics simulations. jddhs.com | Analog synthesis, structure-activity relationship (SAR) studies, in vitro potency and selectivity assays. | Iteratively improve compound potency, selectivity, and pharmacokinetic properties. |

| 4. Mechanistic Studies | Binding mode analysis from docking/simulations. | Target identification, biophysical binding assays (SPR, ITC), structural biology (X-ray, Cryo-EM). nih.gov | Elucidate the molecular mechanism of action. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.